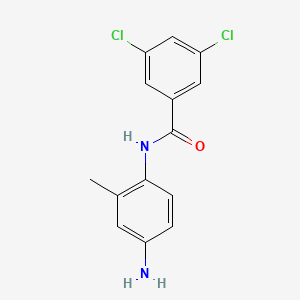

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Description

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to an amide linker and a 4-amino-2-methylphenyl substituent. Its molecular formula is C₁₄H₁₂Cl₂N₂O, with a molecular weight of 295.17 g/mol and a CAS registry number of 926194-44-7 .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-3,5-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-4-12(17)2-3-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPVPCIIIGPVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 3,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the dichlorobenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Antibacterial Applications : Analogous compounds like 12 (RnpA inhibitors) suggest that structural modifications (e.g., alkyl chains) can enhance target specificity .

- Structural Insights : The 3,5-dichloro configuration is critical for binding to hydrophobic pockets in ion channels and enzymes, as evidenced by TTA-P2/ML218 and benzimidazole derivatives .

Biological Activity

N-(4-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard amide formation techniques, typically utilizing 3,5-dichlorobenzoic acid and 4-amino-2-methylphenylamine. The compound's structure allows for various modifications that can enhance its biological activity.

In a study focusing on related compounds, researchers identified a series of arylamides with varying potencies against Mycobacterium tuberculosis (M. tb). The most active compounds exhibited minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs such as ethambutol . The lipophilicity of these compounds was found to correlate positively with their anti-TB activity, suggesting that modifications to increase lipophilicity could enhance efficacy against M. tb.

Antimycobacterial Activity

This compound has been evaluated for its antimycobacterial properties. In vitro studies have shown that derivatives of this compound exhibit significant activity against both drug-sensitive and multidrug-resistant strains of M. tb. For instance, related compounds demonstrated MIC values ranging from 6.55 to 7.11 μM against M. tb H37Rv strain, indicating potent antimycobacterial activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of the mycobacterial membrane protein large 3 (MmpL3). MmpL3 is crucial for the translocation of mycolic acids across the bacterial membrane, and its inhibition leads to cell death in mycobacteria . This mechanism highlights the potential of targeting MmpL3 for developing new anti-TB therapies.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Evaluation Against Multidrug-Resistant Strains : A study reported that certain derivatives maintained high activity against MDR and extensively drug-resistant strains of M. tb while showing low cytotoxicity towards mammalian cells (IC50 ≥ 227 μM) . This selectivity is crucial for developing safe therapeutic options.

- Structure-Activity Relationship Analysis : In a comparative analysis of various naphthamide derivatives, it was observed that increasing lipophilicity did not always correlate with increased potency, suggesting a complex interplay between structural features and biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | MIC (μM) | Target Organism | Cytotoxicity (IC50 Vero Cells) |

|---|---|---|---|

| This compound | 6.55 | Mycobacterium tuberculosis | ≥ 227 |

| Ethambutol | 4.89 | Mycobacterium tuberculosis | Not specified |

| Related naphthamide derivative | 7.11 | Mycobacterium tuberculosis | ≥ 227 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.